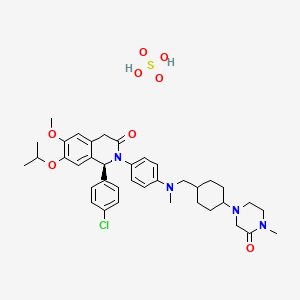
5-Amino-1-(2-chloro-4-trifluoromethylphenyl)-3-cyanopyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(2-chloro-4-trifluoromethylphenyl)-3-cyanopyrazole, commonly known as ACTP, is a pyrazole-based compound that has been used in a variety of scientific research applications. It is a small organic molecule that has been found to have a wide range of biochemical and physiological effects on cells and organisms.
Applications De Recherche Scientifique
Anti-Inflammatory Activities
This compound is a derivative of pyrimidines, which are known to have anti-inflammatory effects . Pyrimidines inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potent anti-inflammatory agents.
NF-κB and AP-1 Inhibitors
Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . These inhibitors play a crucial role in controlling the immune response to infection.
Metabolite Identification
In a study on fipronil, a phenylpyrazole insecticide, “5-Amino-1-(2-chloro-4-trifluoromethylphenyl)-3-cyanopyrazole” was identified as a metabolite . This information is useful for understanding the metabolic pathways of fipronil and can be used in human biomonitoring studies.
Biomarker in Human Serum
Fipronil sulfone, a metabolite of fipronil, was found in the serum of approximately 25% of individuals in a study . This indicates that human exposure to fipronil may occur regularly and require more extensive characterization .
Internal Standard in Mass Spectrometry
“5-Amino-1-(2-chloro-4-trifluoromethylphenyl)-3-cyanopyrazole” has been used as an internal standard in time-of-flight mass spectrometry . This helps in the identification of fipronil metabolites for application in a human exposure study .
Mécanisme D'action
Target of Action
It is structurally similar to fipronil, a phenylpyrazole insecticide , which primarily targets the GABA-gated chloride channels in the central nervous system of insects .
Mode of Action
Based on its structural similarity to fipronil, it can be hypothesized that it might interfere with the passage of chloride ions through the gaba regulated chloride channel, thereby disrupting central nervous system activity and causing death .
Propriétés
IUPAC Name |
5-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N4/c12-8-3-6(11(13,14)15)1-2-9(8)19-10(17)4-7(5-16)18-19/h1-4H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFNJPMZWGNBHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N2C(=CC(=N2)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-chloro-4-trifluoromethylphenyl)-3-cyanopyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




